molecular formula C14H24FNO4 B581760 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate CAS No. 1235842-48-4

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B581760
CAS No.: 1235842-48-4
M. Wt: 289.347
InChI Key: LVJPCDFEDFIYAP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is a biochemical used for proteomics research . It has a molecular weight of 271.35 .


Synthesis Analysis

This compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The compound is used as a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . It also serves as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 271.35 . Its IUPAC name is tert-butyl 4-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate .

Scientific Research Applications

Environmental Biodegradation

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial degradation of gasoline ether oxygenates. Microorganisms capable of degrading ETBE through aerobic processes have been identified, highlighting the potential for bioaugmentation and biostimulation strategies in treating contaminated groundwater. This research may offer parallel insights into the environmental fate and potential bioremediation strategies for related compounds, including Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate, if they share similar chemical structures and behaviors (Thornton et al., 2020).

Synthetic Routes and Applications

The synthetic routes of certain pharmaceuticals, such as vandetanib, have been explored, analyzing different methods to find suitable industrial production routes. This research, focusing on compounds like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, underscores the importance of developing efficient synthetic pathways for complex molecules. Understanding these methods can be crucial for the scalable production of related compounds, including this compound, and their application in pharmaceuticals (Mi, 2015).

Microbial Degradation

The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface environment has been reviewed, including the pathways and microorganisms involved. This research provides a foundation for understanding how similar compounds, possibly including this compound, might behave in environmental contexts and the potential for their microbial degradation (Schmidt et al., 2004).

Environmental Occurrence and Toxicity

A review of synthetic phenolic antioxidants, including their environmental occurrence, fate, and toxicity, offers a broader perspective on how chemically synthesized compounds interact with the environment and biota. Though not directly related, understanding the impact of such compounds can inform safety and environmental stewardship practices for handling this compound (Liu & Mabury, 2020).

Safety and Hazards

The compound is classified under GHS07 and has a warning signal word. The hazard statements include H302, H315, H319, and H335 .

Future Directions

The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions in the development of new drugs and therapies.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPCDFEDFIYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate (12 g) in DCM (60 ml) at −78° C. under nitrogen was added by syringe diethylaminosulfur trifluoride (DAST) (8.3 ml). The mixture was stirred at −78° C. for 3 hours, then slowly warming up to rt, the mixture was then poured to aqueous sodium bicarbonate (200 ml), extracted with ethyl acetate (200 ml+100 ml), organic layer dried over sodium sulphate, solvent removed under vacuum. The oily residue was taken into ethanol (150 ml) and water (150 ml). Magnesium sulphate (5.4 g) was then added, followed by potassium permanganate (7.2 g). The mixture was stirred at rt for 1 hour, then extracted with ethyl acetate (600 ml). Organic layer was washed with brine (150 ml), dried over sodium sulphate, solvent removed under vacuum, residue was columned on silica gel using heptane:EtOAc (7:1) as eluant to give tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate (3.8 g) as a colourless oil. 1H NMR (CDCl3) δ: 4.16 (q, 2H), 3.95 (br, 2H), 3.10 (t, br, 2H), 2.64 (d, 2H), 1.93 (t, br, 2H), 1.6-1.85 (m, 2H), 1.46 (s, 9H), 1.27 (t, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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